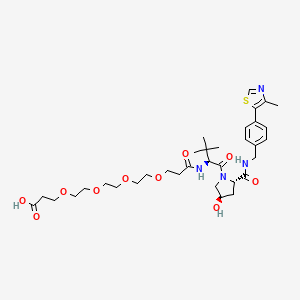

(S,R.S)-AHPC-PEG4-acid

Description

Fundamental Principles of Targeted Protein Degradation (TPD)

TPD is a therapeutic modality that co-opts the body's natural protein disposal systems to eliminate specific proteins of interest (POIs). researchgate.nettocris.com This strategy has gained considerable traction due to its potential to target proteins previously considered "undruggable" by conventional small molecule inhibitors. researchgate.netresearchgate.net

The ubiquitin-proteasome system (UPS) is a primary pathway for the degradation of intracellular proteins, playing a vital role in maintaining cellular health by removing damaged or misfolded proteins. researchgate.netfrontiersin.org The process begins with the tagging of a target protein with a small regulatory protein called ubiquitin. researchgate.netfrontiersin.org This tagging occurs through a three-enzyme cascade: an E1 activating enzyme, an E2 conjugating enzyme, and an E3 ligase. ahajournals.orgfrontiersin.org The E3 ligase is particularly important as it provides substrate specificity, recognizing the specific protein to be tagged. frontiersin.orgresearchgate.net Once a protein is tagged with a chain of ubiquitin molecules (polyubiquitination), it is recognized by the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein into smaller peptides. researchgate.netahajournals.org

The core principle behind many TPD strategies is the concept of induced proximity. bio-techne.com This involves using a small molecule to bring a target protein and an E3 ligase into close proximity, something that would not naturally occur. bio-techne.comnih.gov This forced interaction results in the formation of a three-part structure known as a ternary complex, consisting of the target protein, the small molecule, and the E3 ligase. researchgate.netnih.gov The stability and conformation of this ternary complex are critical for the subsequent ubiquitination and degradation of the target protein. nih.govacs.org

Proteolysis-Targeting Chimeras (PROTACs) as a TPD Modality

Proteolysis-targeting chimeras (PROTACs) are a prominent class of drugs that operate through induced proximity. tocris.comnih.gov These molecules have shown great promise in pre-clinical studies and are now being investigated in human clinical trials. nih.gov

PROTACs are heterobifunctional molecules, meaning they have two distinct active ends connected by a linker. nih.govmdpi.com One end, the "warhead," is designed to bind to the protein of interest that is targeted for degradation. nih.gov The other end is a ligand that binds to an E3 ubiquitin ligase. nih.gov The linker connecting these two ends is not just a passive spacer; its length, composition, and attachment points can significantly influence the formation and stability of the ternary complex, and thus the efficiency of protein degradation. rsc.orgacs.org

E3 ubiquitin ligases are central to the function of PROTACs. frontiersin.org By recruiting a specific E3 ligase, a PROTAC can hijack the UPS to tag the target protein for destruction. frontiersin.org While there are over 600 E3 ligases in the human genome, only a handful have been successfully utilized in PROTAC design so far. frontiersin.orgacs.org The choice of E3 ligase is critical, as it must be effectively recruited by the PROTAC and be capable of ubiquitinating the target protein. janusdrugdiscovery.com

The Von Hippel-Lindau (VHL) E3 ligase is one of the most widely used E3 ligases in PROTAC development. researchgate.netnih.gov VHL is a component of the CRL2VHL E3 ubiquitin ligase complex and naturally targets the hypoxia-inducible factor-1α (HIF-1α) for degradation under normal oxygen conditions. frontiersin.orgnih.gov Its broad tissue expression and the availability of well-characterized small molecule ligands have made it an attractive choice for PROTAC design. researchgate.netnih.gov

The compound (S,R,S)-AHPC-PEG4-acid is a key building block for creating VHL-recruiting PROTACs. axispharm.com It contains the (S,R,S)-AHPC moiety, which is a potent VHL ligand, connected to a four-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a carboxylic acid group. axispharm.comsigmaaldrich.com This acid group provides a convenient attachment point for conjugating a ligand that targets a specific protein of interest, allowing for the rapid synthesis of new PROTAC molecules. axispharm.comtenovapharma.com The PEG linker also serves to increase the aqueous solubility of the resulting PROTAC. axispharm.com

Table 1: Properties of (S,R,S)-AHPC-PEG4-acid

| Property | Value |

|---|---|

| CAS Number | 2172820-12-9 |

| Molecular Formula | C34H50N4O10S |

| Molecular Weight | 706.85 g/mol |

| Primary Function | VHL ligand-linker conjugate for PROTAC synthesis |

Data from multiple sources. axispharm.comsigmaaldrich.comtenovapharma.com

Table 2: Components of (S,R,S)-AHPC-PEG4-acid

| Component | Description |

|---|---|

| (S,R,S)-AHPC | A ligand that binds to the Von Hippel-Lindau (VHL) E3 ligase. |

| PEG4 Linker | A four-unit polyethylene glycol linker that increases solubility and provides a spacer. |

| Carboxylic Acid | A terminal functional group that allows for conjugation to a target protein ligand. |

Information based on chemical structure and common use in PROTAC synthesis. axispharm.combio-techne.commedchemexpress.comsigmaaldrich.comtargetmol.com

The field of targeted protein degradation, and specifically the development of PROTACs, offers a powerful new approach to treating diseases by eliminating harmful proteins. The Von Hippel-Lindau E3 ligase has proven to be a workhorse in this field, and specialized chemical building blocks like (S,R,S)-AHPC-PEG4-acid are instrumental in the design and synthesis of novel VHL-based PROTACs. The modular nature of this compound, combining a potent VHL ligand with a versatile linker and a reactive handle, facilitates the creation of libraries of PROTACs for screening and optimization, accelerating the discovery of new therapeutics.

Table of Mentioned Compounds

| Compound Name |

|---|

| (S,R,S)-AHPC-PEG4-acid |

| Ubiquitin |

| (S,R,S)-AHPC |

Role of E3 Ubiquitin Ligases in PROTAC Mechanisms

Other E3 Ligase Recruitment Strategies in PROTAC Development

The success of a PROTAC is critically dependent on its ability to recruit an E3 ligase. While the human genome encodes over 600 E3 ligases, the vast majority of PROTACs developed to date recruit one of two: cereblon (CRBN) or von Hippel-Lindau (VHL). nih.govfrontiersin.orgnih.gov The compound (S,R,S)-AHPC-PEG4-acid , for instance, is a synthetic building block that contains a well-characterized ligand for the VHL E3 ligase. axispharm.comsmolecule.com

However, the field is actively seeking to expand the repertoire of utilized E3 ligases for several key reasons. nih.gov Recruiting different E3 ligases could broaden the range of proteins that can be successfully degraded. Furthermore, since E3 ligases exhibit varying expression levels across different tissues and cell types, developing PROTACs that engage tissue-specific ligases could lead to more selective and targeted therapies with fewer side effects. nih.gov This expansion is also crucial for overcoming potential resistance mechanisms, where mutations in the recruited E3 ligase can render a PROTAC ineffective. nih.gov

Recent research has led to the successful recruitment of several other E3 ligases beyond VHL and CRBN:

Inhibitor of Apoptosis Proteins (IAPs): Ligands for IAPs have been used to create a class of degraders known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). nih.govmdpi.com

Mouse Double Minute 2 Homolog (MDM2): The MDM2 E3 ligase, a key regulator of the p53 tumor suppressor, has been recruited to degrade target proteins. frontiersin.orgmdpi.com The well-known MDM2 inhibitor Nutlin has been incorporated into PROTACs for this purpose. frontiersin.org

RING-finger proteins: Unconventional screening methods have identified ligands for RING-finger proteins such as RNF4 and RNF114, which have been successfully used to create novel PROTACs. nih.gov

DDB1 and CUL4-associated factors (DCAFs): Ligands for DCAF family members, such as DCAF16, have also been developed to expand the E3 ligase toolbox. nih.govfrontiersin.org

Dual-Ligase Recruitment: An emerging strategy involves creating heterotrivalent PROTACs that can recruit two different E3 ligases simultaneously, such as VHL and CRBN. chemrxiv.orgacs.org This approach aims to enhance the speed and potency of degradation and could potentially delay the onset of resistance. chemrxiv.org

The exploration of these alternative E3 ligases is a critical frontier in advancing targeted protein degradation, promising to unlock new therapeutic possibilities.

Table 2: Examples of Alternative E3 Ligases and Ligands in PROTAC Development

| E3 Ligase | Technology | Example Ligand/Motif |

|---|---|---|

| IAPs (Inhibitor of Apoptosis Proteins) | SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) mdpi.com | Methyl bestatin (B1682670) (MetBS) nih.gov |

| MDM2 (Mouse Double Minute 2 Homolog) | PROTACs frontiersin.org | Nutlin derivatives frontiersin.org |

| RNF114 (RING-finger protein 114) | PROTACs frontiersin.org | Covalent ligands nih.gov |

| DCAF16 (DDB1 and CUL4-associated factor 16) | PROTACs frontiersin.org | Undisclosed small molecules nih.gov |

| KEAP1 (Kelch-like ECH-associated protein 1) | PROTACs frontiersin.org | Undisclosed small molecules frontiersin.org |

Properties

IUPAC Name |

3-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50N4O10S/c1-23-30(49-22-36-23)25-7-5-24(6-8-25)20-35-32(43)27-19-26(39)21-38(27)33(44)31(34(2,3)4)37-28(40)9-11-45-13-15-47-17-18-48-16-14-46-12-10-29(41)42/h5-8,22,26-27,31,39H,9-21H2,1-4H3,(H,35,43)(H,37,40)(H,41,42)/t26-,27+,31-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMFOLDVYYDUGD-FMVCKAMOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50N4O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design and Chemical Identity of S,r,s Ahpc Peg4 Acid in Protac Research

The (S,R,S)-AHPC Moiety: A VHL Ligand Component

The (S,R,S)-AHPC moiety is a crucial component for PROTACs that utilize the von Hippel-Lindau (VHL) protein as the E3 ligase recruiter. medchemexpress.comselleckchem.commedkoo.commedchemexpress.com VHL is the substrate recognition subunit of the Cullin RING E3 ubiquitin ligase complex, which plays a vital role in cellular oxygen sensing by targeting the hypoxia-inducible factor (HIF-1α) for degradation under normal oxygen conditions. nih.govnih.govresearchgate.net PROTACs containing the (S,R,S)-AHPC scaffold effectively mimic the natural substrate of VHL, enabling them to hijack this E3 ligase to target other proteins for degradation. medchemexpress.comselleckchem.com

Stereochemical Considerations in (S,R,S)-AHPC Ligand Recognition

The specific stereochemistry of the AHPC ligand, denoted as (S,R,S), is critical for its effective binding to the VHL protein. This precision is rooted in the structural requirements of the VHL binding pocket, which evolved to recognize a specific conformation of its native substrate, HIF-1α. The core of the AHPC scaffold is a hydroxyproline (Hyp) ring. The hydroxylation of proline at the 4-position with a specific stereochemistry forces the pyrrolidine ring into a C4-exo pucker conformation. nih.gov This C4-exo pucker is a crucial structural requirement for binding to VHL, as it stabilizes the trans configuration of the amide bond in the peptide-like structure, a key feature for recognition by the VHL binding site. nih.gov Any deviation from the precise (S,R,S) stereochemistry would alter the three-dimensional shape of the ligand, disrupting the key interactions necessary for high-affinity binding to VHL and thus compromising the efficacy of the resulting PROTAC.

Functional Significance of the AHPC Scaffold in VHL Binding

The functional significance of the AHPC scaffold lies in its ability to act as a high-affinity ligand for the VHL E3 ligase. medchemexpress.comselleckchem.com By mimicking the binding motif of HIF-1α, the AHPC moiety anchors the PROTAC molecule to the VHL complex. This recruitment is the foundational step in the PROTAC-mediated degradation pathway. Once the PROTAC is bound to VHL via the AHPC scaffold, the other end of the molecule can simultaneously bind to the target protein of interest. This brings the target protein into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin molecules to the target. nih.gov This polyubiquitination serves as a molecular flag, signaling the proteasome to degrade the tagged protein. The AHPC scaffold is therefore not merely a structural component but an active director of the PROTAC's mechanism of action.

Polyethylene (B3416737) Glycol (PEG4) as a PROTAC Linker

Design Principles and Architectural Role of PEG Spacers in PROTACs

PEG linkers are valued in PROTAC design for several key properties. Architecturally, they function as flexible spacers that connect the two ends of the heterobifunctional molecule. This flexibility is important for allowing the PROTAC to adopt a conformation that permits the simultaneous binding of the target protein and the E3 ligase. researchgate.net

Key design principles favoring the use of PEG spacers include:

Enhanced Solubility : PEG chains are hydrophilic, which can significantly increase the aqueous solubility of the entire PROTAC molecule. jenkemusa.comresearchgate.netprecisepeg.com This is a crucial property, as many ligands for target proteins and E3 ligases are hydrophobic, leading to poor solubility and bioavailability. nih.gov

Tunable Length : PEG linkers can be synthesized with varying numbers of ethylene glycol units, allowing for precise control over the linker length. jenkemusa.combiochempeg.com This modularity is essential for optimizing the distance between the recruited E3 ligase and the target protein. nih.gov

| Linker Type | Key Advantages | Considerations |

|---|---|---|

| PEG-based Linkers | Excellent hydrophilicity, improves solubility, good biocompatibility, tunable length. jenkemusa.comprecisepeg.com | May have reduced metabolic stability compared to alkyl linkers. precisepeg.com Overly long chains can reduce cell permeability. |

| Alkyl-based Linkers | Synthetically accessible, chemically stable, can be functionalized to tune polarity. precisepeg.comnih.gov | Tend to be hydrophobic, which may limit aqueous solubility. precisepeg.comnih.gov |

| Rigid Linkers (e.g., containing rings) | Can pre-organize the PROTAC into an active conformation, potentially enhancing selectivity and stabilizing the ternary complex. nih.gov | Less conformational freedom, may require more complex synthesis. |

Influence of Linker Length and Composition on PROTAC Efficacy

The length and composition of the linker have a profound impact on the efficacy of a PROTAC. nih.govnih.gov The primary function of the linker is to span the distance between the target protein and the E3 ligase, enabling the formation of a stable and productive ternary complex.

Linker Length : An optimal linker length is crucial for degradation efficiency. nih.gov A linker that is too short may cause steric hindrance, preventing the two proteins from binding simultaneously. Conversely, a linker that is too long might lead to an unstable ternary complex, reducing the efficiency of ubiquitination. researchgate.net Research has shown that the optimal length is specific to the particular target protein and E3 ligase pair. For instance, in one study targeting the estrogen receptor (ERα), a PROTAC with a 16-atom linker showed greater efficacy than one with a 12-atom linker. nih.gov In another case involving BTK degraders, PROTACs with linkers shorter than four PEG units exhibited impaired binding affinity. nih.gov

Linker Composition : The chemical makeup of the linker affects the PROTAC's physicochemical properties. Hydrophilic linkers like PEG improve solubility, while more hydrophobic alkyl linkers can enhance cell permeability. researchgate.net The choice of linker composition is therefore a balancing act to achieve optimal solubility, permeability, and ternary complex formation.

(S,R,S)-AHPC-PEG4-acid as a Versatile Building Block in PROTAC Synthesis

The compound (S,R,S)-AHPC-PEG4-acid is a synthetic PROTAC building block that conveniently combines the VHL E3 ligase ligand with a flexible PEG4 linker. medchemexpress.combroadpharm.commedchemexpress.com The "acid" designation refers to a terminal carboxylic acid group, which serves as a reactive handle for chemical conjugation.

This molecule is considered a versatile tool in PROTAC drug discovery for several reasons:

Pre-functionalized Moiety : It provides researchers with a ready-to-use component containing the validated VHL ligand with the correct stereochemistry, attached to a linker of a commonly used length.

Facilitated Synthesis : The terminal carboxylic acid can be easily activated to react with nucleophiles, such as amine groups, on a ligand for a target protein. This simplifies the synthesis of a final PROTAC molecule.

Modular Design : While this specific compound has a PEG4 linker and a carboxylic acid, the underlying (S,R,S)-AHPC-PEG scaffold can be modified with different linker lengths (e.g., PEG2, PEG6) or different reactive groups (e.g., azide (B81097), amine, NHS ester) to suit various synthetic strategies and target ligands. cd-bioparticles.netbroadpharm.combroadpharm.commedkoo.com This modularity allows for the rapid assembly of PROTAC libraries to screen for optimal degradation activity. The hydrophilic PEG spacer also contributes to the solubility of the final PROTAC conjugate in aqueous media. broadpharm.comcd-bioparticles.netbroadpharm.com

| Compound Name | Reactive Group | Intended Conjugation Chemistry |

|---|---|---|

| (S,R,S)-AHPC-PEG4-acid | Carboxylic Acid | Amide bond formation (with amines) |

| (S,R,S)-AHPC-PEG4-NH2 | Amine | Amide bond formation (with carboxylic acids) selleckchem.com |

| (S,R,S)-AHPC-PEG4-Azide | Azide | Click chemistry (with alkynes) cd-bioparticles.netbroadpharm.com |

| (S,R,S)-AHPC-PEG4-NHS ester | N-Hydroxysuccinimide ester | Amide bond formation (amine-reactive) medkoo.com |

Strategic Importance in Chemical Biology and Protein Degrader Library Generation

The development of molecules like (S,R,S)-AHPC-PEG4-acid holds significant strategic importance in the field of chemical biology. It serves as a versatile tool for creating libraries of protein degraders, which are essential for drug discovery and for studying protein function. sigmaaldrich.com The modular nature of this compound allows for the systematic and rapid generation of numerous PROTAC candidates through parallel synthesis.

By using a consistent E3 ligase ligand-linker combination like (S,R,S)-AHPC-PEG4-acid, researchers can attach a wide variety of ligands for different target proteins. This approach enables the creation of a diverse library of PROTACs where the primary variable is the target-binding component. Such libraries are invaluable for screening and identifying the most effective degrader for a specific protein of interest. Slight modifications to the linker, such as changing the PEG chain length, can also be systematically explored to optimize the efficacy of the final PROTAC molecule. nih.gov

This building block approach accelerates the discovery of novel therapeutics by streamlining the synthesis of potential drug candidates. nih.gov Furthermore, these libraries of degraders are powerful tools in chemical biology for probing the roles of specific proteins in cellular processes. By selectively degrading a protein, scientists can observe the downstream effects and better understand its function, a process often referred to as chemical knockdown.

Acid Functionality for Amine-Based Conjugation

The terminal carboxylic acid group on (S,R,S)-AHPC-PEG4-acid is a key functional feature that enables its use as a versatile building block. broadpharm.com This acid group provides a specific chemical attachment point for covalently linking a ligand that targets a protein of interest. The most common chemical reaction utilized for this purpose is amide bond formation, where the carboxylic acid reacts with a primary or secondary amine on the target protein ligand. broadpharm.commedkoo.combroadpharm.com

This reaction is widely used in medicinal chemistry due to its reliability and the stability of the resulting amide bond. The process often involves activating the carboxylic acid with coupling reagents to facilitate its reaction with the amine. The presence of this specific reactive handle allows for a directed and controlled synthesis process, ensuring that the target-binding ligand is attached at the correct position on the PROTAC linker.

The availability of pre-functionalized E3 ligase ligand-linkers like (S,R,S)-AHPC-PEG4-acid, with a defined point of attachment, greatly simplifies the synthesis of complex PROTAC molecules. sigmaaldrich.com It allows chemists to focus on developing and optimizing the target-binding portion of the molecule, knowing that it can be readily conjugated to the E3 ligase recruiting machinery. Other variants of this building block exist with different reactive groups, such as amines or NHS esters, providing chemists with a range of options to suit various synthetic strategies. medkoo.combroadpharm.com

Synthetic Methodologies and Chemical Derivatization of S,r,s Ahpc Peg4 Acid for Protac Construction

Synthesis of the (S,R,S)-AHPC-PEG4-acid Backbone

The synthesis of (S,R,S)-AHPC-PEG4-acid is a multi-step process that begins with the construction of the VHL ligand, (S,R,S)-AHPC, followed by the strategic incorporation of the PEG4 spacer.

Chemical Routes to the (S,R,S)-AHPC VHL Ligand Component

The (S,R,S)-AHPC VHL ligand, also known as VH032, is a crucial building block for the synthesis of many VHL-based PROTACs. Its synthesis has been the subject of considerable research to enable efficient and scalable production. One common approach involves a convergent synthesis strategy.

A key intermediate in the synthesis of VH032 is (4-(4-methylthiazol-5-yl)phenyl)methanamine. This intermediate can be prepared through several routes, including a Suzuki-Miyaura cross-coupling reaction or a C-H arylation of 4-methylthiazole (B1212942). An optimized, column chromatography-free process has been developed, allowing for the multi-gram scale production of the VH032 amine hydrochloride in high yield and purity. researchgate.netsemanticscholar.org This process typically involves the following key steps:

Preparation of the thiazole-containing fragment: This often starts from commercially available materials and involves the construction of the 4-methylthiazole ring system.

Coupling to the benzylamine (B48309) moiety: The thiazole (B1198619) fragment is then coupled to a protected benzylamine derivative. Palladium-catalyzed cross-coupling reactions are frequently employed for this transformation. medchemexpress.com

Amide bond formation: The resulting amine is then coupled with a protected (2S,4R)-4-hydroxyproline derivative. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often used to facilitate this amide bond formation. semanticscholar.org

Final deprotection: The final step involves the removal of protecting groups to yield the desired (S,R,S)-AHPC (VH032) amine. researchgate.netsemanticscholar.org

The stereochemistry of the final product is critical for its binding affinity to the VHL E3 ligase and is controlled through the use of stereochemically defined starting materials, such as (2S,4R)-4-hydroxyproline.

Incorporation of the PEG4 Spacer

With the (S,R,S)-AHPC amine in hand, the next step is the incorporation of the PEG4 spacer to generate (S,R,S)-AHPC-PEG4-acid. This is typically achieved through an amide bond formation reaction.

A commercially available PEG linker with a terminal carboxylic acid and a protected amine at the other end, or a PEG4-dicarboxylic acid derivative, can be utilized. The free amine of the (S,R,S)-AHPC is coupled to one of the carboxylic acid groups of the PEG4 linker. This reaction is generally carried out using standard peptide coupling conditions, employing reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in an appropriate solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). nih.gov The reaction results in the formation of a stable amide bond, covalently linking the VHL ligand to the PEG4 spacer and leaving a terminal carboxylic acid group for further functionalization. medchemexpress.com

Terminal Functional Group Diversification for PROTAC Assembly

The terminal carboxylic acid of (S,R,S)-AHPC-PEG4-acid is a versatile functional group that can be converted into a variety of other functionalities to facilitate the final conjugation step in PROTAC synthesis.

Generation of Amine-Reactive Esters (e.g., N-hydroxysuccinimide esters)

To facilitate the coupling of (S,R,S)-AHPC-PEG4-acid with a target protein ligand that possesses a free amine group, the terminal carboxylic acid is often activated as an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines, forming stable amide bonds under mild reaction conditions. medkoo.comtebubio.com

The synthesis of (S,R,S)-AHPC-PEG4-NHS ester is typically achieved by reacting (S,R,S)-AHPC-PEG4-acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or EDC. medchemexpress.com This reaction generates the active ester, which can then be isolated and used in a subsequent step to react with the amine-containing ligand of the target protein. The use of an NHS ester simplifies the final PROTAC assembly, as the reaction proceeds efficiently at room temperature in a variety of common organic solvents. medkoo.comtebubio.com

| Derivative | Functional Group | Reactivity | Common Coupling Partner |

| (S,R,S)-AHPC-PEG4-NHS ester | N-hydroxysuccinimide ester | Electrophilic | Primary amines |

Preparation of Amine-Functionalized Derivatives

In some PROTAC designs, it is advantageous to have a terminal amine on the VHL ligand-linker construct to react with an activated carboxylic acid on the target protein ligand. (S,R,S)-AHPC-PEG4-amine can be synthesized from (S,R,S)-AHPC-PEG4-acid through a variety of standard organic transformations. broadpharm.comsigmaaldrich.commedchemexpress.comselleckchem.comadooq.combroadpharm.com

One common method involves the initial protection of the carboxylic acid, followed by reduction to an alcohol, conversion to a leaving group (e.g., a tosylate or mesylate), and subsequent displacement with an amine source, such as ammonia (B1221849) or a protected amine equivalent, followed by deprotection. Alternatively, a Curtius, Hofmann, or Schmidt rearrangement can be employed to convert the carboxylic acid directly to an amine, although these methods can sometimes be harsh for complex molecules. A more direct approach involves the use of a PEG4 linker that already contains a protected amine at one terminus and a functional group at the other that can be coupled to the (S,R,S)-AHPC core. After coupling, the protecting group on the terminal amine is removed to yield the desired (S,R,S)-AHPC-PEG4-amine. medchemexpress.comselleckchem.comadooq.com This amine-terminated linker is then ready to react with an activated carboxylic acid on the target protein ligand to form the final PROTAC molecule. broadpharm.com

| Derivative | Functional Group | Reactivity | Common Coupling Partner |

| (S,R,S)-AHPC-PEG4-amine | Primary amine | Nucleophilic | Activated carboxylic acids (e.g., NHS esters, acid chlorides) |

Sulfonyl Derivatives for Nucleophilic Substitutions (e.g., tosylates)

The terminal carboxylic acid of (S,R,S)-AHPC-PEG4-acid can also be converted into sulfonyl derivatives, such as tosylates, to create a good leaving group for nucleophilic substitution reactions. While the direct conversion of a carboxylic acid to a tosylate is not a standard transformation, it can be achieved through a multi-step process.

First, the carboxylic acid would be reduced to the corresponding primary alcohol using a suitable reducing agent like borane (B79455) or lithium aluminum hydride. This alcohol can then be readily converted to a tosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. The resulting tosylate is an excellent electrophile and can be displaced by a variety of nucleophiles on the target protein ligand, such as thiols or amines, to form the final PROTAC conjugate. This approach offers an alternative coupling strategy when amide bond formation is not desired or is synthetically challenging.

| Derivative | Functional Group | Reactivity | Common Coupling Partner |

| (S,R,S)-AHPC-PEG4-tosylate | Tosylate | Electrophilic | Nucleophiles (e.g., amines, thiols, alcohols) |

Integration of Click Chemistry Tags (e.g., azides, alkynes)

The modular nature of PROTACs lends itself to combinatorial chemical approaches, and the integration of "click chemistry" handles onto the (S,R,S)-AHPC-PEG4-acid scaffold has become a key strategy for streamlining their synthesis. This involves the derivatization of the terminal carboxylic acid of the PEG4 linker into a bioorthogonal reactive group, most commonly an azide (B81097) or an alkyne. These functionalized building blocks serve as versatile platforms for the rapid and efficient conjugation to a protein of interest (POI) ligand that has been correspondingly modified with a complementary reactive partner.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely employed click chemistry reaction in this context, forming a stable triazole ring that links the two components of the PROTAC. broadpharm.commusechem.com The commercial availability of (S,R,S)-AHPC-PEG4-azide and (S,R,S)-AHPC-PEG4-alkyne has facilitated the adoption of this strategy. broadpharm.comcenmed.com These pre-functionalized VHL ligand-linker conjugates enable a convergent synthetic approach where the VHL-linker component and the warhead can be synthesized separately and then coupled in a final, high-yielding step. musechem.com

This approach offers several advantages over traditional linear synthesis, including:

Modularity: It allows for the easy mixing and matching of different E3 ligase ligands and POI binders to rapidly generate diverse PROTAC libraries.

The table below summarizes the key characteristics of commonly used click chemistry derivatives of (S,R,S)-AHPC-PEG4-acid.

| Derivative Name | Functional Group | Complementary Functional Group | Application in PROTAC Synthesis |

| (S,R,S)-AHPC-PEG4-azide | Azide (-N3) | Alkyne, DBCO, BCN | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition. broadpharm.comcd-bioparticles.net |

| (S,R,S)-AHPC-PEG4-alkyne | Alkyne (-C≡CH) | Azide | Copper-catalyzed azide-alkyne cycloaddition. cenmed.com |

Methodological Advancements in PROTAC Conjugation Strategies Utilizing (S,R,S)-AHPC-PEG4-acid Derivatives

The availability of click-chemistry-ready derivatives of (S,R,S)-AHPC-PEG4-acid has been a significant enabler for the development of higher-throughput methods for PROTAC synthesis and screening. These advanced methodologies are crucial for navigating the complex structure-activity relationships (SAR) of PROTACs, where even minor changes in the linker or its attachment points can profoundly impact degradation efficacy.

Automated Synthesis and High-Throughput Approaches

Automated synthesis platforms are increasingly being employed to accelerate the discovery of potent and selective PROTACs. These systems leverage pre-functionalized building blocks, such as (S,R,S)-AHPC-PEG4-azide and -alkyne, to perform reactions in a miniaturized and parallel fashion. For instance, capsule-based automated synthesis consoles have been adapted for the efficient assembly of PROTAC-like molecules, where reagent capsules containing the partial PROTAC (the E3 ligase-linker conjugate) and the necessary coupling reagents are utilized. rsc.org This approach simplifies the synthetic workflow and allows for the rapid generation of a diverse set of PROTACs with minimal manual intervention.

High-throughput synthesis approaches often involve the use of multi-well plates (e.g., 96- or 384-well plates) where a library of POI ligands is reacted with a single E3 ligase-linker conjugate. biorxiv.orgnih.gov The resulting crude reaction mixtures can then be directly screened in biological assays ("direct-to-biology" approach), bypassing the time-consuming purification steps for initial hit identification. biorxiv.org This strategy significantly shortens the design-synthesis-test-analyze cycle in early-stage PROTAC discovery.

Parallel Synthesis for Degrader Library Generation

Parallel synthesis is a powerful strategy for rapidly exploring the chemical space of PROTACs. By using a common scaffold like (S,R,S)-AHPC-PEG4-azide or -alkyne, chemists can systematically vary the POI ligand to generate a library of degraders. This approach is particularly valuable for optimizing the linker length and composition, which are critical parameters for inducing a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The use of these pre-functionalized building blocks in parallel synthesis allows for the creation of extensive PROTAC libraries with variations in:

Target Protein Ligand: A diverse set of warheads can be coupled to the same VHL-linker conjugate.

Linker Length and Composition: By using a series of (S,R,S)-AHPC-PEG-azide/alkyne conjugates with varying PEG lengths (e.g., PEG2, PEG4, PEG6), the impact of linker length on degradation activity can be systematically evaluated. scientificlabs.ie

A representative workflow for the parallel synthesis of a PROTAC library using (S,R,S)-AHPC-PEG4-azide is outlined below:

| Step | Description | Key Reagents/Techniques |

| 1. Warhead Functionalization | A library of POI ligands is synthesized with a terminal alkyne group. | Standard organic synthesis techniques. |

| 2. Parallel Click Reaction | Each alkyne-functionalized warhead is reacted with (S,R,S)-AHPC-PEG4-azide in a separate well of a multi-well plate. | Copper(I) catalyst (e.g., CuSO4/sodium ascorbate), solvent (e.g., DMSO/water). |

| 3. High-Throughput Screening | The resulting PROTAC library (often as crude mixtures) is screened for degradation of the target protein. | Cell-based assays (e.g., Western blot, HiBiT, mass spectrometry-based proteomics). |

| 4. Hit Validation | Promising hits are re-synthesized, purified, and characterized to confirm their activity. | HPLC, LC-MS, NMR. |

The integration of click chemistry with parallel synthesis has significantly accelerated the pace of PROTAC discovery, enabling a more systematic exploration of the vast chemical space and facilitating the identification of potent and selective protein degraders.

Mechanistic Elucidation and Biophysical Characterization of S,r,s Ahpc Peg4 Acid Based Protacs

Intermolecular Interactions and Ternary Complex Assembly

The formation of a stable ternary complex, comprising the PROTAC, the target protein, and an E3 ubiquitin ligase, is the cornerstone of successful protein degradation. The (S,R,S)-AHPC moiety of the PROTAC serves as the anchor to the VHL E3 ligase, and the efficiency of this initial engagement is critical for the subsequent steps in the degradation cascade.

Binding Affinity and Kinetics of VHL Ligand Engagement

The interaction between the (S,R,S)-AHPC component of the PROTAC and the VHL E3 ligase is characterized by high affinity and specific kinetics. While direct binding data for PROTACs containing the precise (S,R,S)-AHPC-PEG4-acid linker are not extensively published, studies on closely related (S,R,S)-AHPC-based VHL ligands provide valuable insights into the expected binding parameters. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are routinely employed to quantify these interactions.

Table 1: Representative Binding Affinities of (S,R,S)-AHPC-Based Ligands to VHL

| Ligand/PROTAC | Target Protein | Binding Affinity (KD) to VHL | Technique |

| VH032 (a derivative of (S,R,S)-AHPC) | - | 185 nM | Isothermal Titration Calorimetry |

| PROTAC MZ1 | BRD4 | 66 nM | Isothermal Titration Calorimetry |

| PROTAC AT1 | BRD4 | 56 nM | Isothermal Titration Calorimetry |

This table presents illustrative data from studies on similar VHL ligands to provide context for the expected binding affinity of (S,R,S)-AHPC-PEG4-acid-based PROTACs.

The kinetics of this interaction, including the association (kon) and dissociation (koff) rates, are also crucial. A sufficiently long residence time of the PROTAC on the VHL ligase is necessary to allow for the recruitment of the target protein and the formation of a productive ternary complex.

Structural Analysis of Induced Proximity Complexes

The three-dimensional architecture of the ternary complex provides a blueprint for understanding the molecular basis of PROTAC efficacy and selectivity. X-ray crystallography and cryogenic electron microscopy (cryo-EM) have been instrumental in revealing the intricate network of interactions within these assemblies.

Structural studies of VHL-based PROTACs, such as MZ1 which targets the BET family of proteins, have shown that the (S,R,S)-AHPC moiety binds to a well-defined pocket on the VHL protein. The PEG4 linker, while providing the necessary spacing and flexibility, can also participate in and influence the protein-protein interface between the target and the E3 ligase. The conformation adopted by the PROTAC within the ternary complex is often highly constrained, and this induced fit can lead to cooperative binding, where the affinity of the PROTAC for one protein is enhanced by the presence of the other. These structural insights are critical for the rational design of next-generation degraders with improved properties.

Ubiquitination Cascade and Proteasomal Targeting

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the target protein. This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome.

Identification of Target Protein Ubiquitination Sites

Mass spectrometry-based proteomics is a powerful tool for identifying the specific lysine residues on a target protein that are modified with ubiquitin following PROTAC treatment. By digesting the ubiquitinated protein and analyzing the resulting peptides, researchers can pinpoint the exact sites of ubiquitin attachment. This information is valuable for understanding the geometry of the ternary complex and the efficiency of the ubiquitination process. The spatial arrangement of the target protein relative to the E2-binding region of the VHL complex, dictated by the PROTAC's structure, will determine which lysine residues are accessible for modification.

Quantitative Proteomics for Degradation Pathway Analysis

To gain a comprehensive understanding of the cellular response to a PROTAC, quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), can be employed. These methods allow for the global and unbiased measurement of changes in protein abundance across the entire proteome following treatment with an (S,R,S)-AHPC-PEG4-acid-based PROTAC.

Table 2: Illustrative Data from a Quantitative Proteomics Experiment

| Protein | Log2 Fold Change (PROTAC-treated vs. Control) | p-value |

| Target Protein X | -3.5 | < 0.001 |

| Off-target Protein Y | -0.2 | > 0.05 |

| Housekeeping Protein Z | 0.1 | > 0.05 |

This table represents hypothetical data from a quantitative proteomics experiment to illustrate the selective degradation of a target protein by a PROTAC.

Such analyses can confirm the selectivity of the PROTAC for its intended target and reveal any potential off-target effects. Furthermore, by examining changes in the levels of proteins downstream of the targeted protein, these studies can provide insights into the functional consequences of its degradation.

Cellular and Molecular Responses to (S,R,S)-AHPC-PEG4-acid-Mediated Degradation

The degradation of a target protein by an (S,R,S)-AHPC-PEG4-acid-based PROTAC triggers a cascade of cellular and molecular events. The specific downstream effects are entirely dependent on the function of the protein being targeted. For instance, if the target is a kinase involved in a signaling pathway, its degradation will lead to the downregulation of that pathway. If the target is a transcription factor, its removal will alter the expression of its target genes.

Researchers utilize a variety of cell-based assays to probe these responses, including western blotting to confirm protein degradation, reporter gene assays to measure changes in transcriptional activity, and cell viability assays to assess the impact on cell growth and proliferation. The catalytic nature of PROTACs means that a single molecule can induce the degradation of multiple target protein molecules, often leading to a profound and sustained biological effect at low nanomolar concentrations.

Investigation of On-Target and Off-Target Degradation Events

PROTACs constructed with the (S,R,S)-AHPC-PEG4-acid moiety have been instrumental in the targeted degradation of several key oncoproteins, most notably the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) and Poly (ADP-ribose) polymerase 1 (PARP1). The primary mechanism of action involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.

Studies on BET degraders have demonstrated high on-target potency. For instance, PROTACs like ARV-771, which employs a similar VHL-based recruitment strategy, have shown profound and selective degradation of BET proteins at nanomolar concentrations. This leads to the suppression of downstream oncogenic signaling pathways, including the downregulation of the MYC proto-oncogene, a critical driver in many cancers. The degradation of BET proteins has been shown to be more effective than simple inhibition, as it removes the entire protein scaffold, preventing both its bromodomain-reading and scaffolding functions.

While on-target degradation is the intended therapeutic outcome, a comprehensive understanding of a PROTAC's selectivity requires a proteome-wide assessment of its off-target effects. Mass spectrometry-based proteomics has become an indispensable tool for identifying proteins that are unintentionally degraded by a PROTAC. For PROTACs in general, off-target degradation can arise from several factors, including the promiscuity of the warhead, the formation of alternative ternary complexes, or context-dependent E3 ligase activity.

In the case of PROTACs utilizing the (S,R,S)-AHPC-PEG4-acid linker, the specificity is largely dictated by the warhead. For example, a PROTAC employing a highly selective PARP1 inhibitor as its warhead would be expected to primarily degrade PARP1. However, subtle changes in the linker length and composition can influence the geometry of the ternary complex, potentially leading to the degradation of proteins with structural homology to the intended target or those that are part of a larger protein complex.

Below is a representative data table summarizing the expected on-target and potential off-target degradation profiles for PROTACs based on (S,R,S)-AHPC-PEG4-acid targeting BET proteins and PARP1. It is important to note that specific off-target profiles can vary depending on the exact chemical structure of the PROTAC and the cellular context.

| Target Protein | On-Target Degradation Efficiency | Potential Off-Target Proteins | Rationale for Off-Target Effects |

| BET Proteins (BRD2, BRD3, BRD4) | High (nanomolar DC50 values) | Other bromodomain-containing proteins | Warhead-dependent promiscuity |

| Proteins in complex with BETs | Co-degradation of binding partners | ||

| PARP1 | High (nanomolar DC50 values) | PARP family members (e.g., PARP2) | Structural homology of the catalytic domain |

| Proteins involved in DNA repair pathways | Disruption of protein complexes |

Cellular Pathways Affected by Target Protein Depletion

The targeted degradation of oncoproteins by (S,R,S)-AHPC-PEG4-acid-based PROTACs triggers a cascade of downstream cellular events, ultimately leading to therapeutic effects such as cell cycle arrest and apoptosis. The specific cellular pathways impacted are directly related to the function of the degraded protein.

Depletion of BET Proteins:

The degradation of BET proteins has profound effects on gene transcription. BET proteins are epigenetic readers that bind to acetylated histones and recruit transcriptional machinery to specific gene promoters. Their removal leads to the downregulation of key oncogenes and cell cycle regulators.

Key cellular pathways affected by BET protein degradation include:

MYC Signaling: BET proteins are critical for the transcriptional activation of the MYC oncogene. Their degradation leads to a rapid decrease in MYC protein levels, resulting in the suppression of cell proliferation and the induction of apoptosis.

Cell Cycle Progression: The depletion of BET proteins, particularly BRD4, leads to the downregulation of genes essential for cell cycle progression, such as cyclin D1 and CDK4/6. This results in a G1 cell cycle arrest.

Apoptosis: By downregulating anti-apoptotic proteins like BCL-2 and upregulating pro-apoptotic proteins, BET degradation sensitizes cancer cells to programmed cell death.

Inflammation: BET proteins are also involved in the regulation of inflammatory gene expression. Their degradation can have anti-inflammatory effects.

Depletion of PARP1:

PARP1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand DNA breaks. Its degradation has significant implications for genomic stability, especially in cancers with underlying DNA repair deficiencies, such as those with BRCA1/2 mutations.

Key cellular pathways affected by PARP1 degradation include:

DNA Damage Response: The removal of PARP1 impairs the efficient repair of single-strand DNA breaks. In cells with deficient homologous recombination repair (a hallmark of BRCA-mutated cancers), these unrepaired single-strand breaks are converted into toxic double-strand breaks during DNA replication, leading to cell death through synthetic lethality.

Cell Cycle Checkpoints: The accumulation of DNA damage due to PARP1 depletion activates cell cycle checkpoints, leading to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair. If the damage is too extensive, the cells are directed towards apoptosis.

Apoptosis: The overwhelming DNA damage caused by PARP1 degradation in susceptible cancer cells triggers the intrinsic apoptotic pathway, leading to caspase activation and cell death.

The table below summarizes the primary cellular pathways affected by the degradation of these two important cancer targets using (S,R,S)-AHPC-PEG4-acid-based PROTACs.

| Degraded Target | Primary Affected Cellular Pathways | Key Downstream Effects |

| BET Proteins | MYC Signaling | Downregulation of MYC, suppression of proliferation |

| Cell Cycle Control | G1 arrest, downregulation of cyclins and CDKs | |

| Apoptosis | Induction of programmed cell death | |

| Inflammatory Signaling | Reduction of pro-inflammatory gene expression | |

| PARP1 | DNA Damage Response | Impaired single-strand break repair, synthetic lethality |

| Cell Cycle Checkpoints | G2/M arrest | |

| Apoptosis | Induction of apoptosis due to extensive DNA damage |

Structure Activity Relationship Sar Studies and Rational Design of S,r,s Ahpc Peg4 Acid Derived Protacs

Optimization of the VHL Ligand Moiety

The (S,R,S)-AHPC component serves as the VHL-recruiting ligand. Its design is based on the structure of the hypoxia-inducible factor 1-alpha (HIF-1α), the natural substrate for VHL. nih.govnih.govnih.gov The development of small-molecule VHL ligands was a critical step for the advancement of targeted protein degradation. nih.govrsc.org Optimization of this part of the PROTAC is crucial for ensuring effective recruitment of the VHL E3 ligase complex, which is essential for the subsequent ubiquitination and degradation of the target protein. nih.gov

Stereoisomeric Modulations and their Impact on VHL Recruitment

The stereochemistry of the VHL ligand is a critical determinant of its binding affinity and, consequently, the efficacy of the resulting PROTAC. The "(S,R,S)" designation in (S,R,S)-AHPC refers to the specific spatial arrangement of atoms within the molecule, which has been optimized to mimic the hydroxylated proline residue of HIF-1α that VHL recognizes. nih.gov

Exploration of AHPC Analogues for Enhanced Specificity

While (S,R,S)-AHPC is a highly effective VHL ligand, research continues into developing analogues to further improve properties like binding affinity, selectivity, and physicochemical characteristics. The fundamental design of these ligands is based on the structure-based understanding of the VHL-HIF-1α interaction. nih.govrsc.org Modifications to the core AHPC structure can be made to fine-tune its interaction with the VHL protein. These explorations are part of a broader effort in the field of targeted protein degradation to expand the toolkit of available E3 ligase ligands. nih.govrsc.org The goal is to create a diverse portfolio of VHL ligands that can be matched with different target proteins and linkers to produce PROTACs with optimal degradation profiles and drug-like properties.

Linker Engineering and its Influence on Degradation Potency

The linker is not merely a passive spacer; it plays a defining role in the biological activity and physicochemical properties of a PROTAC. nih.govprecisepeg.com The PEG4-acid portion of the molecule represents the linker component. The length, flexibility, and hydrophilicity of the linker are critical parameters that must be optimized to ensure the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination. precisepeg.com

Systematic Variation of PEG Linker Length (e.g., PEG2, PEG3, PEG6, PEG8 in related compounds)

The length of the linker is a critical parameter in PROTAC design. nih.govnih.gov A linker that is too short may cause steric clashes, preventing the target protein and E3 ligase from binding simultaneously. nih.gov Conversely, a linker that is too long might not be able to effectively bring the two proteins into the close proximity required for efficient ubiquitin transfer. nih.gov

Systematic studies involving the variation of PEG linker length have shown that the optimal length is highly dependent on the specific target protein and E3 ligase pair. nih.gov For example, in studies on an ERα-targeting PROTAC, a 16-atom PEG linker was found to be significantly more potent at degrading the target than a 12-atom linker, despite similar binding affinities. nih.gov In other systems, such as PROTACs targeting TBK1, linkers shorter than 12 atoms showed no activity, while longer linkers exhibited strong degradation potential. nih.gov The (S,R,S)-AHPC moiety is commercially available conjugated to PEG linkers of various lengths, such as PEG2, PEG3, and PEG8, allowing for the systematic optimization of PROTACs for different targets. broadpharm.com

Table 1: Impact of Linker Length on PROTAC Degradation Efficiency in Various Systems This table presents generalized findings from multiple studies to illustrate the principle of linker length optimization.

| PROTAC System | Linker Variation | Observation | Reference |

| ERα Degrader | PEG 12-atom vs. 16-atom | 16-atom linker showed significantly higher degradation potency. | nih.gov |

| CRBN Homo-PROTAC | Varied PEG lengths | An optimal short linker of 8 atoms was identified. | nih.gov |

| TBK1 Degrader | Linkers <12 atoms vs. >12 atoms | Robust degradation was only observed with linkers longer than 12 atoms. | nih.gov |

| CRABP-I/II Degrader | Short vs. Long PEG linkers | Longer linkers shifted selectivity towards CRABP-I, while shorter ones favored CRABP-II. | nih.gov |

Conformational Flexibility and Spatial Orientation of the Linker

Flexible linkers like PEG chains are the most commonly used type in PROTAC design. researchgate.netresearchgate.net This flexibility allows the PROTAC molecule to adopt a range of conformations, which can be beneficial for facilitating the formation of the ternary complex. researchgate.net The linker must provide the correct spatial orientation between the target protein and the E3 ligase to position a surface lysine (B10760008) on the target protein for ubiquitination. nih.gov

The flexible nature of PEG linkers contributes significantly to the protein-ligand interactions within the ternary complex, helping to stabilize its orientation through cooperative binding. nih.gov However, excessive flexibility can be detrimental, as it may not favor a single, stable, and productive conformation. Therefore, achieving a balance between flexibility and rigidity is a key aspect of linker design. nih.gov Some designs incorporate more rigid elements like piperidine or triazole groups to reduce conformational entropy and potentially improve binding and selectivity. nih.govprecisepeg.com The gauche effect in PEG-like linkers can favor turns, which may promote the adoption of folded conformations that are beneficial for cell permeability. acs.org

Hydrophilicity of PEG Spacers and its Effect on Biological Activity

The inclusion of PEG units in the linker significantly increases the hydrophilicity (water solubility) of the PROTAC molecule. precisepeg.comcd-bioparticles.netcd-bioparticles.netbroadpharm.com This is a crucial feature, as many PROTACs are large molecules that often suffer from poor solubility, which can limit their biological utility. precisepeg.comnih.gov The hydrophilic PEG spacer can improve the solubility of the entire compound in aqueous media, which is beneficial for biological assays and can improve pharmacokinetic properties. precisepeg.comcd-bioparticles.netcd-bioparticles.netbroadpharm.com

Computational and In Silico Modeling for PROTAC Design

The rational design of PROTACs (Proteolysis Targeting Chimeras) derived from (S,R.S)-AHPC-PEG4-acid relies heavily on computational and in silico modeling to predict and optimize their biological activity. These methods provide critical insights into the complex interplay between the PROTAC, the target protein, and the E3 ligase, guiding the synthesis of more effective molecules and reducing the need for extensive empirical screening. For PROTACs utilizing the (S,R.S)-AHPC VHL ligand and a flexible PEG4 linker, computational approaches are essential for understanding ternary complex formation, predicting physicochemical properties, and ultimately enhancing degradation efficacy.

Molecular Dynamics Simulations and Docking Studies of Ternary Complexes

Molecular dynamics (MD) simulations and docking studies are powerful tools for elucidating the structural dynamics of the ternary complex formed by a PROTAC, a target protein (Protein of Interest - POI), and an E3 ligase. For PROTACs derived from this compound, these simulations provide atomic-level insights into the stability and conformational landscape of the POI-PROTAC-VHL complex.

Docking studies are typically employed as an initial step to predict the binding modes of the PROTAC within the target protein and the VHL E3 ligase. These studies help to assess the feasibility of ternary complex formation and to identify key intermolecular interactions that contribute to its stability. The flexible PEG4 linker of this compound-derived PROTACs can adopt a multitude of conformations, making the prediction of the ternary complex structure challenging. musechem.com

MD simulations are subsequently used to explore the dynamic behavior of the docked ternary complex over time. These simulations can reveal:

Conformational Flexibility: The PEG4 linker provides considerable flexibility, allowing the PROTAC to adopt various conformations that can facilitate or hinder the formation of a stable ternary complex. MD simulations can map the conformational space of the linker and identify low-energy, productive conformations.

Stability of the Ternary Complex: By simulating the complex in a solvated environment, MD can assess its stability. Key metrics such as root-mean-square deviation (RMSD) and protein-protein contact surface area are monitored to understand the dynamics of the complex.

Intermolecular Interactions: MD simulations can identify and quantify the persistence of crucial interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, between the PROTAC and the proteins, as well as between the POI and the E3 ligase. For VHL-based PROTACs, interactions involving the hydroxyproline and tert-butyl groups of the (S,R.S)-AHPC ligand are critical for VHL binding.

| Simulation Parameter | Typical Value/Observation for VHL-PEG PROTACs | Significance for this compound PROTACs |

| Simulation Time | 100-500 ns | Allows for sufficient sampling of linker conformations and complex dynamics. |

| RMSD of Protein Backbone | < 3 Å | Indicates a stable ternary complex. |

| Key VHL Interactions | Stable H-bonds with Ser111, His110 | Confirms proper engagement of the (S,R.S)-AHPC warhead. |

| Linker End-to-End Distance | Varies significantly | Highlights the flexibility of the PEG4 linker in orienting the POI and VHL. |

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Applications

Quantitative Structure-Activity Relationship (QSAR) models and machine learning (ML) algorithms are increasingly being used to predict the biological activity and physicochemical properties of PROTACs, including those derived from this compound. These approaches are particularly valuable for navigating the vast chemical space of PROTACs and for prioritizing candidates for synthesis.

For VHL-based PROTACs, ML models have been successfully developed to predict cell permeability, a critical parameter for their efficacy. diva-portal.org These models are trained on datasets of PROTACs with known permeability values and use a variety of molecular descriptors as input.

Key Molecular Descriptors for VHL-based PROTACs:

Topological Polar Surface Area (TPSA): A measure of the molecule's polarity, which is often inversely correlated with cell permeability.

Molecular Weight (MW): PROTACs are large molecules, and their size can negatively impact permeability.

Number of Rotatable Bonds (nRotB): The flexibility of the linker, a key feature of the PEG4 chain in this compound, can influence conformational dynamics and permeability.

LogP: A measure of lipophilicity, which needs to be balanced for optimal permeability and solubility.

Number of Hydrogen Bond Donors and Acceptors: These contribute to the polarity of the molecule.

A study on a diverse set of VHL- and CRBN-based PROTACs demonstrated that ML models, such as k-nearest neighbor and random forest, could predict the cell permeability of a blinded test set of VHL PROTACs with over 80% accuracy. diva-portal.org For these models, molecular size and lipophilicity were identified as the most important descriptors. diva-portal.org Such models can be used as effective filters in the design process of new PROTACs based on the this compound scaffold.

| Machine Learning Model | Application in PROTAC Design | Relevance for this compound PROTACs |

| Random Forest | Prediction of cell permeability | Can prioritize linker modifications to enhance bioavailability. |

| k-Nearest Neighbor | Classification of PROTACs as permeable or non-permeable | Provides a rapid screening tool for virtual libraries. |

| Deep Learning | Prediction of degradation activity | Can help in designing PROTACs with optimal degradation potency. arxiv.org |

Prediction of Molecular Chameleonicity and Permeability

Due to their high molecular weight and polarity, the cell permeability of PROTACs is a significant challenge. The concept of "molecular chameleonicity" has emerged as a key factor in understanding how some large molecules can still permeate cell membranes. acs.org A molecular chameleon can change its conformation to expose a more polar surface in an aqueous environment (enhancing solubility) and a less polar, more compact surface in a non-polar environment like the cell membrane (enhancing permeability). acs.org

For PROTACs derived from this compound, the flexible PEG4 linker plays a crucial role in their chameleonic behavior. Computational methods are vital for predicting this property:

Conformational Sampling in Different Solvents: By performing MD simulations in both polar (e.g., water) and non-polar (e.g., chloroform or a membrane mimetic) environments, researchers can observe how the PROTAC's conformation changes.

Calculation of 3D Descriptors: For the different conformational ensembles, 3D descriptors such as the radius of gyration (a measure of size) and the solvent-accessible 3D polar surface area (PSA) are calculated. A significant reduction in both size and 3D PSA in the non-polar environment is indicative of chameleonic behavior.

Intramolecular Hydrogen Bonds (IMHBs): The formation of IMHBs can shield polar groups, reducing the molecule's polarity and facilitating membrane passage. The ether oxygens in the PEG4 linker of this compound can act as hydrogen bond acceptors, contributing to the formation of a folded, less polar conformation. semanticscholar.org Studies have shown that for VHL-based PROTACs, the ability to form such folded conformations is correlated with higher cell permeability. nih.gov

Research on VHL-based PROTACs with flexible linkers has shown that not only IMHBs but also other non-covalent interactions like NH–π and π–π interactions contribute to the stabilization of these compact, low-polarity conformations. nih.gov By computationally predicting the propensity of an this compound-derived PROTAC to adopt such chameleonic conformations, its cell permeability can be optimized early in the design phase.

| Property | Description | Impact on Permeability of this compound PROTACs |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | A smaller Rg in non-polar environments suggests a folded conformation favorable for permeability. |

| 3D Polar Surface Area (PSA) | The solvent-accessible surface area of polar atoms. | A lower 3D PSA in non-polar environments indicates shielding of polar groups, enhancing permeability. |

| Intramolecular Hydrogen Bonds (IMHBs) | Hydrogen bonds formed within the same molecule. | The PEG4 linker can facilitate IMHBs that mask polar functionalities, improving membrane crossing. |

Translational Potential and Future Directions in S,r,s Ahpc Peg4 Acid Based Protac Research

Expanding the Scope of Target Proteins for Degradation

The bifunctional nature of PROTACs allows for a modular design, where the E3 ligase ligand, such as the (S,R,S)-AHPC component, can be paired with a wide variety of ligands for different proteins of interest (POIs). This flexibility enables the expansion of targeted protein degradation to numerous disease-relevant proteins across various therapeutic areas.

Targeting Disease-Relevant Proteins across Therapeutic Areas

| Therapeutic Area | Target Protein Class | Specific Examples |

|---|---|---|

| Oncology | Kinases | BTK, EGFR |

| Oncology | Nuclear Receptors | Androgen Receptor (AR), Estrogen Receptor (ER) |

| Oncology | Transcription Factors / Epigenetic Proteins | BET proteins (BRD4), STAT3 |

| Neurodegenerative Diseases | Aggregation-Prone Proteins | Huntingtin (HTT), Tau, α-Synuclein |

| Inflammation & Immunology | Kinases / Signaling Proteins | IRAK4, p38 |

Novel PROTAC Architectures and Delivery Strategies

To enhance the efficacy, selectivity, and drug-like properties of PROTACs, researchers are exploring innovative molecular architectures and advanced delivery systems. The versatile nature of building blocks like (S,R,S)-AHPC-PEG4-acid makes them amenable to incorporation into these next-generation designs.

Integration of (S,R,S)-AHPC into Macrocyclic PROTACs or Aptamer-PROTACs

Macrocyclic PROTACs: One strategy to improve the properties of PROTACs is to constrain their conformation through macrocyclization. Standard PROTACs often use flexible linkers, like PEG chains, which can result in a high entropic penalty upon binding to form the ternary complex. precisepeg.com By creating a macrocyclic structure, the PROTAC can be locked into a more bioactive conformation. This approach has been shown to enhance selectivity between highly similar protein domains and improve cellular activity. For instance, a macrocyclic version of the BET degrader MZ1 was designed by adding a cyclizing linker that connects the VHL ligand to the main linker, demonstrating that this strategy can lead to enhanced target specificity. nih.govmusechem.com

Aptamer-PROTACs: To improve tumor-specific targeting, PROTACs can be conjugated to molecules that recognize cancer cells. Aptamer-PROTAC conjugates (APCs) are an emerging class of such molecules. dovepress.com Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule, such as a protein on the surface of a cancer cell. By attaching a PROTAC to a tumor-targeting aptamer, the degrader can be delivered more specifically to cancer cells, potentially reducing systemic toxicity. dovepress.com

Development of Advanced Delivery Systems for PROTACs

A major hurdle for the clinical translation of PROTACs is their often-poor physicochemical properties, including high molecular weight and low cell permeability, which can limit bioavailability. nih.govnih.gov Advanced drug delivery systems are being developed to overcome these limitations. frontiersin.orgresearchgate.net

Nanoparticle-based delivery: Encapsulating PROTACs within nanoparticles (NPs) is a promising strategy to improve their delivery. Various nanoplatforms, including lipid-based nanoparticles (LNPs) and polymeric nanoparticles, can protect the PROTAC from degradation, improve its solubility, and facilitate cellular uptake. dovepress.comnih.govfrontiersin.org For instance, the BRD4-degrading PROTAC MZ1, which utilizes a VHL recruiter, was successfully loaded into polymeric nanoparticles, which could then be functionalized with antibodies for targeted delivery. nih.gov These "nano-PROTACs" can leverage the enhanced permeability and retention (EPR) effect for passive accumulation in tumors or use active targeting moieties for more specific delivery, thereby improving therapeutic outcomes and reducing off-target effects. nih.govresearchgate.net

| Delivery System | Description | Potential Advantages |

|---|---|---|

| Lipid Nanoparticles (LNPs) | Spherical vesicles composed of lipids that can encapsulate PROTACs. | Improves stability, membrane permeability, and cytosolic delivery. nih.govnih.gov |

| Polymeric Micelles/Nanoparticles | Self-assembling structures made of polymers that can carry PROTACs. | Enhances solubility, enables controlled release, and can be functionalized for targeted delivery. nih.govmdpi.com |

| Antibody-PROTAC Conjugates | PROTACs linked to an antibody that targets a specific cell-surface antigen. | Increases cell-type selectivity and reduces systemic exposure. nih.gov |

| Aptamer-PROTAC Conjugates (APCs) | PROTACs linked to a nucleic acid aptamer for targeted delivery. | Provides highly specific targeting to cancer cells. dovepress.com |

Addressing Challenges in PROTAC Development

Despite their immense potential, the development of PROTACs faces several significant challenges, many of which stem from their unique structure and mechanism of action. PROTACs derived from (S,R,S)-AHPC-PEG4-acid are subject to these same hurdles.

One of the primary challenges is the difficulty in achieving favorable drug-like properties. PROTACs are inherently large molecules, often with molecular weights exceeding the typical limits for oral bioavailability (Lipinski's Rule of Five). nih.govtandfonline.com This "molecular obesity" contributes to poor aqueous solubility and low cell permeability. mdpi.com The inclusion of a hydrophilic PEG linker, as in (S,R,S)-AHPC-PEG4-acid, is a strategy to improve solubility, but it also increases the molecule's size and polar surface area. broadpharm.com Researchers are actively investigating how linker composition and conformation affect permeability, with findings suggesting that linkers promoting folded conformations can shield polar surfaces and improve cell uptake. acs.orgnih.gov

Another challenge is the complex pharmacology of PROTACs. Their activity is dependent on the formation of a ternary complex, and this can lead to a "hook effect," where at very high concentrations, the PROTAC can independently bind the target protein and the E3 ligase, preventing the formation of the productive ternary complex and reducing degradation efficacy. nih.govmdpi.com Furthermore, the potential for acquired resistance, for instance through mutations in the E3 ligase, is an area of ongoing investigation. nih.gov Optimizing the linker, warhead, and E3 ligase ligand for each specific target is therefore a critical and resource-intensive process necessary to overcome these developmental hurdles. nih.gov

Strategies for Enhancing Ternary Complex Stability

The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is a prerequisite for efficient protein degradation. The characteristics of the linker play a pivotal role in the stability of this complex. The (S,R,S)-AHPC-PEG4-acid linker, with its polyethylene (B3416737) glycol (PEG) chain, offers a degree of flexibility and hydrophilicity that can influence the kinetics and thermodynamics of ternary complex formation.

Research into PROTACs utilizing VHL ligands and PEG linkers has provided insights into optimizing ternary complex stability. While direct studies on PROTACs employing the specific (S,R,S)-AHPC-PEG4-acid linker are limited in publicly available research, general principles derived from analogous systems can guide future development.

One key strategy involves the modulation of linker length and composition. Studies on VHL-based homo-PROTACs, designed to induce the degradation of VHL itself, have suggested that linker length can significantly impact the stability of the resulting VHL-PROTAC-VHL dimer. For instance, a study comparing PEG linkers of varying lengths found that a longer PEG-5 linker led to a more stable ternary complex and more potent degradation compared to shorter PEG-3 and PEG-4 linkers. This suggests that the four ethylene glycol units in (S,R,S)-AHPC-PEG4-acid may not be the optimal length for maximizing ternary complex stability in all target systems and that exploring variations in linker length could be a fruitful avenue for optimization.

Furthermore, the introduction of rigidity into the linker can enhance ternary complex stability by reducing the entropic penalty associated with complex formation. While the PEG4 linker in (S,R,S)-AHPC-PEG4-acid is inherently flexible, future iterations could incorporate cyclic moieties or other rigidifying elements to pre-organize the PROTAC into a conformation conducive to ternary complex formation.

Table 1: Factors Influencing Ternary Complex Stability in VHL-based PROTACs

| Factor | Influence on Ternary Complex Stability | Potential Strategy for (S,R,S)-AHPC-PEG4-acid-based PROTACs |

| Linker Length | Affects the ability of the PROTAC to bridge the target and E3 ligase effectively. | Synthesize and evaluate analogs with varying PEG linker lengths (e.g., PEG3, PEG5, PEG6). |

| Linker Flexibility | High flexibility can lead to an entropic penalty upon complex formation. | Incorporate rigidifying elements such as cyclic structures into the linker backbone. |

| Linker Composition | Can establish direct interactions with the target protein or E3 ligase. | Utilize computational modeling to predict and engineer favorable linker-protein interactions. |

| Cooperativity | Positive cooperativity, where the binding of one protein enhances the affinity for the other, is a hallmark of efficient PROTACs. | Systematically vary the attachment points of the linker to the target-binding warhead and the (S,R,S)-AHPC moiety to optimize protein-protein interactions within the ternary complex. |

Overcoming Potential Mechanisms of Resistance to Degradation

The emergence of resistance is a significant challenge in the development of targeted therapies, and PROTACs are no exception. For PROTACs that recruit the VHL E3 ligase, such as those derived from (S,R,S)-AHPC-PEG4-acid, several potential mechanisms of resistance have been identified.

To overcome such resistance, one strategy is to develop PROTACs that recruit alternative E3 ligases. If a tumor develops resistance to a VHL-based PROTAC, a PROTAC that utilizes a different E3 ligase, such as Cereblon (CRBN), may still be effective. This highlights the importance of expanding the toolbox of E3 ligase recruiters for PROTAC development.

Another potential resistance mechanism involves alterations in the target protein itself. While less common than with traditional inhibitors, mutations in the target protein could potentially disrupt the binding of the PROTAC's warhead or alter the protein's conformation in a way that prevents the formation of a productive ternary complex. In such cases, the development of PROTACs with different target-binding moieties would be necessary.

Furthermore, upregulation of the target protein or compensatory signaling pathways can also contribute to resistance. In these scenarios, combination therapies, where a PROTAC is co-administered with another agent that targets a parallel pathway, could be a viable strategy.

Table 2: Potential Mechanisms of Resistance to VHL-based PROTACs and Mitigation Strategies

| Resistance Mechanism | Description | Potential Mitigation Strategy |

| E3 Ligase Mutation | Mutations in VHL or other components of the CRL2VHL complex that impair PROTAC binding or ligase activity. | Develop PROTACs that recruit alternative E3 ligases (e.g., CRBN, RNF4). |

| Target Protein Alteration | Mutations in the target protein that prevent PROTAC binding or productive ternary complex formation. | Design PROTACs with different target-binding warheads. |

| Target Protein Upregulation | Increased expression of the target protein that overwhelms the degradation capacity of the PROTAC. | Combination therapy with agents that inhibit target protein transcription or translation. |

| Compensatory Pathway Activation | Activation of parallel signaling pathways that bypass the effect of target protein degradation. | Combination therapy with inhibitors of the compensatory pathway. |

Q & A

Q. What are the critical considerations when designing a synthesis protocol for (S,R.S)-AHPC-PEG4-acid to ensure chirality and purity?

Methodological Answer:

- Use enantioselective catalysts (e.g., chiral auxiliaries or enzymes) to preserve stereochemistry during synthesis.

- Employ purification techniques such as preparative HPLC or recrystallization to isolate the target compound.

- Validate purity and structural integrity using analytical methods like /-NMR, high-resolution mass spectrometry (HRMS), and chiral HPLC .